1-Isopentyl-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Isopentyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopentyl-1H-pyrazole-4-carbonitrile can be synthesized through a multi-component reaction involving aldehyde derivatives, methyl 2-cyanoacetate, and phenylhydrazine. This reaction is typically carried out using potassium carbonate (K₂CO₃) and glycerol as a green deep eutectic solvent . The reaction conditions are mild, and the product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound often involves similar multi-component reactions but on a larger scale. The use of engineered polyvinyl alcohol catalysts has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines and other reduced forms.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-Isopentyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Isopentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazole-4-carbonitrile
- 1-Methyl-1H-pyrazole-4-carbonitrile
- 1-Ethyl-1H-pyrazole-4-carbonitrile
Comparison: 1-Isopentyl-1H-pyrazole-4-carbonitrile is unique due to its isopentyl group, which can influence its chemical reactivity and biological activity. Compared to other pyrazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(3-methylbutyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8(2)3-4-12-7-9(5-10)6-11-12/h6-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHNFPWZOGCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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